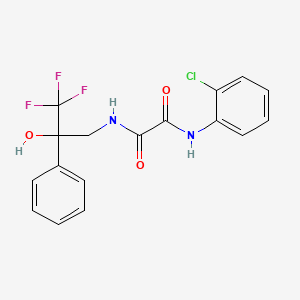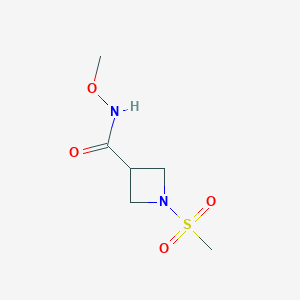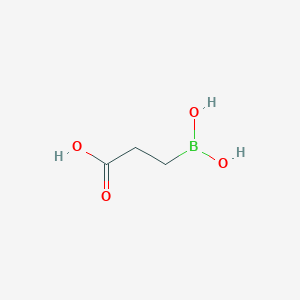![molecular formula C24H23N3OS B2925873 (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 953204-63-2](/img/structure/B2925873.png)
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Interaction Studies
The compound has been explored in the context of molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. Research by Shim et al. (2002) focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, employing conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. This study provides insight into the compound's binding interactions, suggesting its potential utility in receptor-ligand studies within medicinal chemistry (Shim et al., 2002).
Anticancer Evaluation
A derivative of the compound was synthesized and subjected to reactions with various nucleophiles for anticancer evaluation. Gouhar and Raafat (2015) prepared and tested several newly synthesized compounds as potential anticancer agents. This research underlines the compound's relevance in the development and assessment of new anticancer therapies (Gouhar & Raafat, 2015).
Antimicrobial Activity
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, incorporating the compound as part of their structure, and evaluated their antimicrobial activity. The study highlights the compound's potential as a backbone for developing agents against bacteria and fungi, suggesting its application in addressing microbial resistance (Patel et al., 2012).
Anticonvulsant Activity Evaluation
In the quest for new anticonvulsant agents, Ghareb et al. (2017) explored naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, indicating the compound's utility in the design of novel therapeutics for epilepsy and seizure disorders (Ghareb et al., 2017).
Design and Evaluation for Receptor Binding Studies
Ferorelli et al. (2007) designed and synthesized derivatives containing the compound, aimed at creating fluorescent sigma ligands for receptor binding studies. This work showcases the compound's role in the development of tools for exploring receptor-ligand interactions, offering potential applications in neuropharmacology and receptor signaling pathways (Ferorelli et al., 2007).
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-14-21-22(15-17(16)2)29-24(25-21)27-12-10-26(11-13-27)23(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOLFWHFLRSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)

![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)
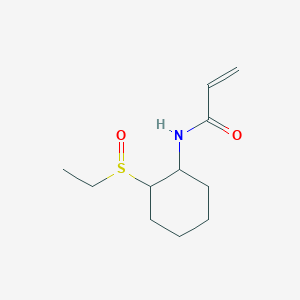
![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)
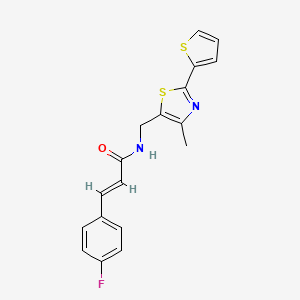
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2925803.png)
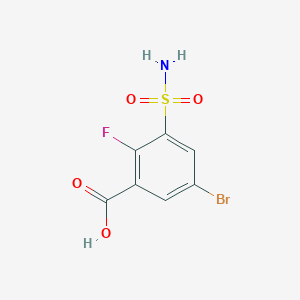
![N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide](/img/structure/B2925805.png)
